An In-depth Technical Guide to N7-Demethylminocycline
An In-depth Technical Guide to N7-Demethylminocycline
Disclaimer: The compound "NIM-7" is not a recognized standard chemical name in scientific literature. Based on the nomenclature, the most plausible interpretation of the query is a reference to N7-Demethylminocycline , a known metabolite of the tetracycline antibiotic minocycline. This guide provides a comprehensive overview of N7-Demethylminocycline.
Core Chemical Identity
N7-Demethylminocycline is a semi-synthetic tetracycline derivative and a primary metabolite of minocycline.[1][2] It is formed by the removal of one of the methyl groups from the dimethylamino group at the 7th position of the minocycline core structure.[3] This structural modification influences its physicochemical properties and biological activity compared to the parent compound.
Chemical Structure
The chemical structure of N7-Demethylminocycline is presented below:
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide [4]
Caption: 2D Chemical Structure of N7-Demethylminocycline.
Physicochemical and Pharmacokinetic Properties
The demethylation at the N7 position alters the lipophilicity and other properties of the molecule relative to minocycline.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅N₃O₇ | [4][5] |
| Molecular Weight | 443.45 g/mol | [5] |
| IUPAC Name | (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | [4] |
| CAS Number | 4708-96-7 | [4] |
| Calculated logP | -0.32 | [3] |
| Aqueous Solubility (25°C) | 3.2 mg/mL (at pH 7.4) | [3] |
| Protein Binding | 68-72% (human serum albumin) | [3] |
| Peak Plasma Concentration (Tmax) | 3.5 h (following a 200 mg oral dose of minocycline) | [3] |
| Volume of Distribution (Vd) | 1.1 L/kg | [3] |
| Elimination | Primarily through biliary excretion (67%), with 9-12% renal clearance. | [3] |
Biological Activity and Signaling Pathways
While primarily known as a metabolite of an antibiotic, N7-Demethylminocycline exhibits its own biological profile, including antimicrobial and non-antibiotic pharmacological effects.
Antimicrobial Activity
N7-Demethylminocycline retains the core tetracycline mechanism of inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit.[6][7] However, its direct antibacterial activity is reduced compared to minocycline.
| Organism | Minocycline MIC (µg/mL) | N7-Demethylminocycline MIC (µg/mL) |
| S. aureus (MSSA) | 0.06-0.12 | 0.5-1.0 |
| S. pneumoniae (Pen-R) | 0.03 | 0.12 |
| E. faecalis (VRE) | 16 | 64 |
| Acinetobacter baumannii | 2 | 8 |
| (Data adapted from VulcanChem)[3] |
Interestingly, N7-Demethylminocycline has shown synergistic effects when combined with proton pump inhibitors against tetracycline-resistant Enterococcus faecalis.[3]
Non-Antibiotic Pharmacological Effects and Signaling
Emerging research indicates that N7-Demethylminocycline possesses pleiotropic effects, particularly in the context of neuroprotection.
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Neuroprotection: In a murine model of Amyotrophic Lateral Sclerosis (ALS), N7-Demethylminocycline administered at 5 mg/kg/day (IP) resulted in a 42% reduction in motor neuron loss.[3] This neuroprotective effect is potentially mediated through the inhibition of mitochondrial cytochrome c release and a subsequent decrease in caspase-3 activation.[3]
Caption: Proposed neuroprotective mechanism of N7-Demethylminocycline.
Experimental Protocols
Isolation and Quantification
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Methodology: A common approach for the isolation and quantification of N7-Demethylminocycline from biological matrices (e.g., urine, plasma) involves a two-step liquid chromatography procedure.[1]
-
Workflow:
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Sample Preparation: Extraction of the analyte from the biological sample, often using solid-phase extraction (SPE).
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) with a suitable column (e.g., reverse-phase C18) and mobile phase to separate the metabolite from the parent drug and other components.
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Detection and Quantification: Mass spectrometry (MS) or UV spectrophotometry are typically used for detection and quantification.[1]
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Caption: General workflow for isolation and quantification of N7-Demethylminocycline.
Synthesis
While not a routine synthesis, the preparation of N7-Demethylminocycline for use as a reference standard can be inferred from studies on minocycline metabolism. One approach involves the incubation of minocycline in a modified Udenfriend system, which simulates enzymatic oxygenase activity, followed by purification.[1]
Antimicrobial Susceptibility Testing
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Methodology: The minimum inhibitory concentrations (MICs) are determined using standard broth microdilution or agar dilution methods as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
In Vivo Neuroprotection Assays
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Model: Murine models of neurodegenerative diseases, such as ALS, are utilized.
-
Protocol:
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Administration of N7-Demethylminocycline (e.g., 5 mg/kg/day, intraperitoneal injection).
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Behavioral assessments to monitor motor function.
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Histological analysis of spinal cord sections to quantify motor neuron loss.
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Biochemical assays (e.g., Western blot, ELISA) to measure levels of apoptotic markers like cytochrome c and activated caspase-3.[3]
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Conclusion
N7-Demethylminocycline, a principal metabolite of minocycline, is a biologically active molecule with a distinct profile from its parent compound. While exhibiting reduced antibacterial potency, it shows promise in non-antibiotic applications, particularly as a neuroprotective agent. Its mechanism of action in this context appears to involve the modulation of the intrinsic apoptotic pathway. Further research is warranted to fully elucidate its therapeutic potential and signaling interactions. This guide provides a foundational overview for researchers and drug development professionals interested in the further study of this tetracycline derivative.
References
- 1. Metabolism of minocycline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. N7-Demethylminocycline (4708-96-7) for sale [vulcanchem.com]
- 4. N7-Demethylminocycline | C22H25N3O7 | CID 54739048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Minocycline - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
